N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride
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Overview
Description
N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a dichlorothiophene ring, and a carboxamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine to form the aminocyclohexyl intermediate.
Introduction of the Dichlorothiophene Ring: The aminocyclohexyl intermediate is then reacted with a dichlorothiophene derivative under suitable conditions to form the desired compound.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The dichlorothiophene ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the dichlorothiophene ring.
Scientific Research Applications
N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent or a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Aminocyclohexyl)methyl]acetamide
- N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide;hydrochloride
Uniqueness
N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2OS.ClH/c13-8-6-9(18-10(8)14)11(17)16-7-12(15)4-2-1-3-5-12;/h6H,1-5,7,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNFBZUIIVAQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=C(S2)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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